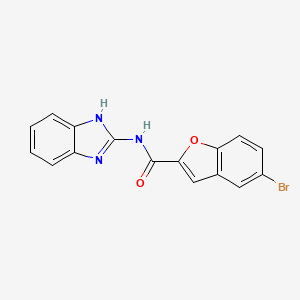
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
描述
“N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide” is a complex organic compound. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . It also has a methoxyphenyl group, a sulfonamide group, and a methylbenzene (or toluene) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, methoxyphenyl group, and sulfonamide group would significantly influence its structure. These groups could potentially participate in various intermolecular interactions, affecting the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known for its high reactivity, particularly towards acids and electrophiles. The sulfonamide group could potentially undergo hydrolysis, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar sulfonamide group and the aromatic tetrazole and phenyl rings could affect its solubility, melting point, boiling point, and other properties .作用机制
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide exerts its therapeutic effects through the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in tumors and is involved in the regulation of pH in cancer cells. By inhibiting CA IX, this compound disrupts the pH balance in cancer cells, leading to their death. This compound also inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. In animal studies, this compound has been shown to reduce tumor growth, inflammation, and oxidative stress. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One major advantage of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is its specificity towards CA IX, which is overexpressed in cancer cells but not in normal cells. This makes this compound a potential targeted therapy for cancer. However, this compound has limited solubility in water, which can be a challenge for its formulation and delivery. Additionally, the high cost of this compound synthesis can be a limitation for its widespread use in research.
未来方向
Future research on N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide can focus on its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders. Further studies can also investigate the optimal dosage and administration of this compound for maximum therapeutic efficacy. Additionally, research can focus on the development of more efficient and cost-effective synthesis methods for this compound.
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Its specificity towards CA IX and low toxicity make it a potential targeted therapy for cancer. Further research can focus on its potential applications in other diseases and the development of more efficient synthesis methods.
科学研究应用
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation studies have demonstrated the anti-inflammatory properties of this compound, which can be attributed to its ability to inhibit the production of inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's and Parkinson's diseases.
安全和危害
属性
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-12-3-9-15(10-4-12)25(22,23)17-11-16-18-19-20-21(16)13-5-7-14(24-2)8-6-13/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIXTLQUPIFZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3303557.png)
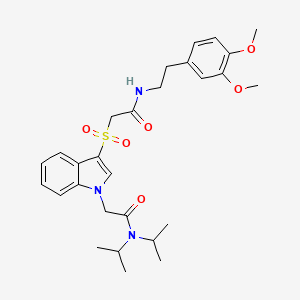
![N-{2-[5-(2-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3303570.png)
![[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride](/img/structure/B3303571.png)
![[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride](/img/structure/B3303579.png)
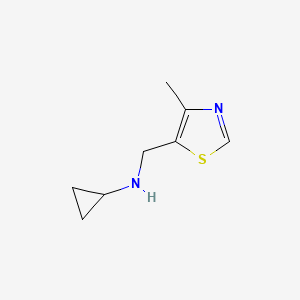

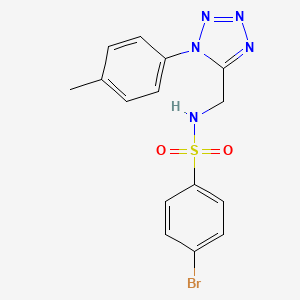
![2-(3-{[(2,4-dimethoxyphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B3303624.png)
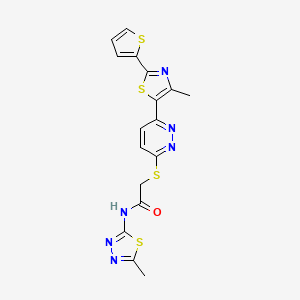
![N-{2-[5-(2-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3303650.png)
